Ethyl 2-thiophen-2-ylacetate;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-thiophen-2-ylacetate: is an organic compound with the molecular formula C8H10O2S. It is a colorless to yellow liquid commonly used in organic synthesis. The compound is known for its applications in the preparation of various thiophene derivatives, which are significant in medicinal chemistry and material science .
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with the molecular formula C10H13I. It is a crystalline solid used in organic synthesis, particularly in the preparation of other iodinated aromatic compounds .
Preparation Methods
Ethyl 2-thiophen-2-ylacetate
Ethyl 2-thiophen-2-ylacetate can be synthesized through the esterification of thiophene-2-acetic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is refluxed for several hours to yield the desired product . Industrial production methods typically involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is prepared through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent. The reaction is carried out under mild conditions to ensure selective iodination .
Chemical Reactions Analysis
Ethyl 2-thiophen-2-ylacetate
Ethyl 2-thiophen-2-ylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-acetic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to thiophene-2-ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, depending on the substituents and reaction conditions.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene participates in:
Substitution: It can undergo nucleophilic substitution reactions to form other iodinated derivatives.
Coupling Reactions: It is used in cross-coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.
Scientific Research Applications
Ethyl 2-thiophen-2-ylacetate
Ethyl 2-thiophen-2-ylacetate is used in:
Organic Photovoltaics: It is a precursor in the synthesis of pyrrolo[3,2-b]pyrrole-based copolymers for organic photovoltaic devices.
Medicinal Chemistry: It is involved in the synthesis of biologically active thiophene derivatives with potential anticancer, anti-inflammatory, and antimicrobial properties.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is utilized in:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of advanced materials with specific electronic properties.
Mechanism of Action
Ethyl 2-thiophen-2-ylacetate
The mechanism of action of ethyl 2-thiophen-2-ylacetate involves its conversion to active thiophene derivatives, which interact with various biological targets. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene acts as an electrophilic reagent in organic synthesis. Its iodine atom can be substituted by nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 2-thiophen-2-ylacetate
Similar compounds include:
Thiophene-2-acetic acid: A precursor in the synthesis of ethyl 2-thiophen-2-ylacetate.
Thiophene-2-ethanol: A reduced form of ethyl 2-thiophen-2-ylacetate.
Ethyl 2-thiophen-2-ylacetate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs .
1-iodo-2,3,4,5-tetramethylbenzene
2,3,4,5-tetramethylbenzene: The non-iodinated precursor.
1-bromo-2,3,4,5-tetramethylbenzene: A brominated analog used in similar synthetic applications.
1-iodo-2,3,4,5-tetramethylbenzene is unique due to the presence of the iodine atom, which makes it a more reactive electrophile in substitution reactions .
Properties
Molecular Formula |
C18H23IO2S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
ethyl 2-thiophen-2-ylacetate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H10O2S/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-10-8(9)6-7-4-3-5-11-7/h5H,1-4H3;3-5H,2,6H2,1H3 |
InChI Key |
PKGBTVDPYXHUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CS1.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.